molecular formula C8H11N3S B12229438 4-(Pyrazin-2-yl)thiomorpholine

4-(Pyrazin-2-yl)thiomorpholine

Cat. No.: B12229438
M. Wt: 181.26 g/mol
InChI Key: FIYIMGJUKGCBQZ-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)thiomorpholine is a heterocyclic compound that features a pyrazine ring fused with a thiomorpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)thiomorpholine typically involves the condensation of pyrazine derivatives with thiomorpholine. One common method includes the reaction of pyrazin-2-amine with thiomorpholine in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrazin-2-yl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

4-(Pyrazin-2-yl)thiomorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as topoisomerase II, which plays a crucial role in DNA replication and cell division. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazoles
  • Pyrazolo[4,3-b][1,4]thiazines
  • Pyrazolo[3,4-b][1,4]-thiazines

Comparison: 4-(Pyrazin-2-yl)thiomorpholine is unique due to its specific structural features and the presence of both pyrazine and thiomorpholine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in certain applications .

Properties

IUPAC Name

4-pyrazin-2-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-2-10-8(7-9-1)11-3-5-12-6-4-11/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYIMGJUKGCBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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